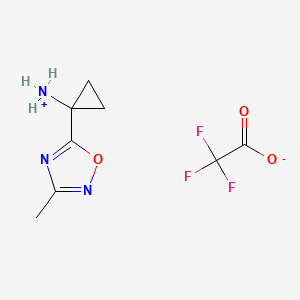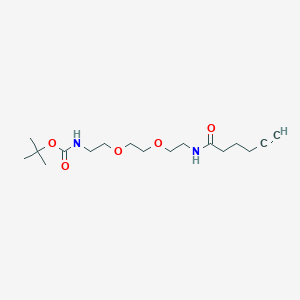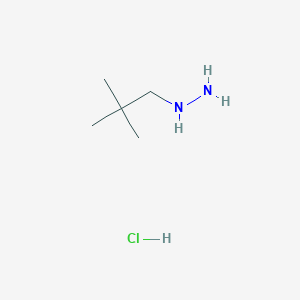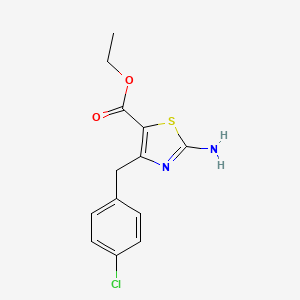
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
Übersicht
Beschreibung
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol: is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . It is characterized by the presence of dichloro, trifluoromethoxy, and benzyl alcohol functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 3,4-dichloro-5-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can further reduce the alcohol group to a hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include 3,4-dichloro-5-(trifluoromethoxy)benzaldehyde and 3,4-dichloro-5-(trifluoromethoxy)benzoic acid.
- Reduction products include the corresponding hydrocarbon.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its medicinal properties is ongoing .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. In biological systems, its halogenated and trifluoromethoxy groups may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
- 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde
- 3,4-Dichloro-5-(trifluoromethoxy)benzyl chloride
Comparison: Compared to its similar compounds, 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of the benzyl alcohol group, which imparts different reactivity and solubility properties. The alcohol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKXNIMFULQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



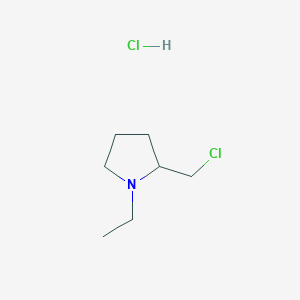
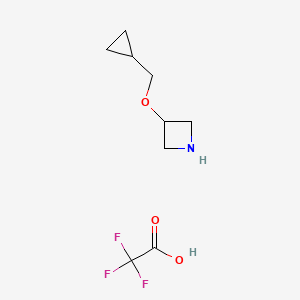
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
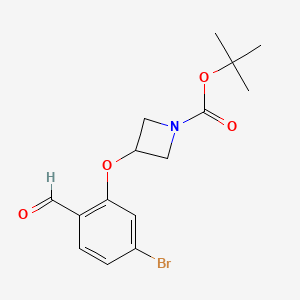

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
